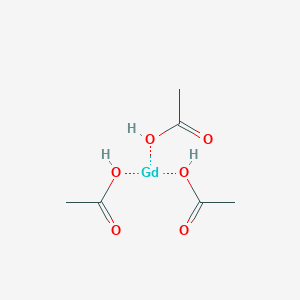
C6H9GdO6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6H9GdO6, also known as this compound, is a useful research compound. Its molecular formula is C6H12GdO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
C6H9GdO6, also known as gadolinium(III) glucose complex, is a compound that has garnered attention in various scientific research applications, particularly in the fields of nanotechnology, biomedical applications, and materials science. This article explores its applications, supported by comprehensive data and case studies.
Biomedical Imaging
This compound has significant potential in magnetic resonance imaging (MRI) . Gadolinium compounds are commonly used as contrast agents in MRI due to their ability to enhance image quality. The glucose component may improve the solubility and stability of the gadolinium complex, making it more effective for in vivo imaging applications.
Drug Delivery Systems
The incorporation of this compound into drug delivery systems can enhance the bioavailability and targeting of therapeutic agents. The glucose component can facilitate cellular uptake through glucose transporters, allowing for targeted delivery to specific tissues or cells, particularly in cancer therapy.
Nanotechnology
This compound can be utilized in the development of nanoparticles for various applications:
- Theranostics : Combining therapy and diagnostics, this compound-based nanoparticles can be engineered for simultaneous drug delivery and imaging.
- Antibacterial Applications : Research indicates that gadolinium-containing nanoparticles exhibit antibacterial properties, which can be beneficial in medical device coatings or wound dressings.
Materials Science
In materials science, this compound can be employed to develop advanced materials with specific magnetic properties. These materials can be used in:
- Data Storage : The magnetic properties of gadolinium make it suitable for high-density data storage solutions.
- Magnetic Sensors : The unique properties of this compound can be leveraged in the design of sensitive magnetic sensors.
Case Study 1: MRI Contrast Enhancement
A study demonstrated that gadolinium-based contrast agents significantly improved the visibility of tumors in MRI scans. The addition of glucose moieties enhanced the solubility and stability of the gadolinium complex, leading to better imaging outcomes without increasing toxicity levels .
Case Study 2: Targeted Drug Delivery
Research on this compound as a drug delivery vehicle showed promising results in targeting cancer cells. The glucose component facilitated uptake via glucose transporters, resulting in increased therapeutic efficacy against HepG2 liver cancer cells .
Case Study 3: Antibacterial Nanoparticles
A recent study highlighted the synthesis of gadolinium-based nanoparticles incorporating this compound, which exhibited significant antibacterial activity against various pathogens. These findings suggest potential applications in medical devices to prevent infections .
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Biomedical Imaging | MRI contrast agent | Enhanced image quality |
| Drug Delivery | Targeted delivery systems | Improved bioavailability |
| Nanotechnology | Development of nanoparticles | Theranostics and antibacterial properties |
| Materials Science | Advanced magnetic materials | High-density data storage and magnetic sensors |
Eigenschaften
Molekularformel |
C6H12GdO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
acetic acid;gadolinium |
InChI |
InChI=1S/3C2H4O2.Gd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
QINNUTHLHOUWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Gd] |
Synonyme |
gadolinium (+3) acetate gadolinium acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















